R-(-)-Deprenyl-d3 N-Oxide

Description

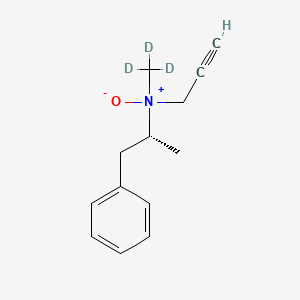

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

206.30 g/mol |

IUPAC Name |

(2R)-1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine oxide |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1/i3D3 |

InChI Key |

IVFPCTFUZXEDKP-NSUBFPAYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC#C)([C@H](C)CC1=CC=CC=C1)[O-] |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |

Origin of Product |

United States |

Metabolic Formation and Enzymatic Pathways

Biosynthesis of R-(-)-Deprenyl N-Oxide from Parent Compound

The biosynthesis of R-(-)-Deprenyl N-Oxide from its parent compound, R-(-)-Deprenyl, is principally mediated by a class of enzymes known as flavin-containing monooxygenases (FMOs). nih.gov In vitro studies utilizing rat liver microsomes have demonstrated the conversion of selegiline (B1681611) to selegiline N-oxide in the presence of NADPH, a necessary cofactor for FMO activity. nih.gov This enzymatic reaction introduces an oxygen atom to the nitrogen of the tertiary amine in the deprenyl (B1670267) molecule, resulting in the formation of the N-oxide metabolite. While cytochrome P450 (CYP) enzymes are heavily involved in other metabolic pathways of deprenyl, such as N-dealkylation, the N-oxidation pathway is predominantly attributed to the FMO system. nih.govnih.gov

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

Flavin-containing monooxygenases are a superfamily of enzymes that play a crucial role in the metabolism of a wide variety of nitrogen- and sulfur-containing xenobiotics. nih.gov The N-oxidation of selegiline to its N-oxide is a classic example of an FMO-mediated reaction. nih.gov Studies have shown that this process is sensitive to inhibitors of FMOs, such as methimazole, and is stimulated by FMO activators like n-octylamine, further confirming the central role of these enzymes. nih.gov

Stereoselective Metabolism by Human FMO1 and FMO3 Isoforms

The N-oxidation of deprenyl exhibits stereoselectivity, with different FMO isoforms showing distinct preferences. Human FMO1 and FMO3 are the primary isoforms involved in this metabolic pathway. Research has shown that both FMO1 and FMO3 can metabolize deprenyl isomers to produce their corresponding N-oxides. The formation of the new chiral center at the nitrogen atom during N-oxidation is a stereoselective process, with FMO1 and FMO3 demonstrating opposite preferences in the formation of the deprenyl-N-oxide enantiomers.

| Parent Compound | Enzyme | (1R,NR)-deprenyl-N-oxide (% of parent) | (1R,NS)-deprenyl-N-oxide (% of parent) |

|---|---|---|---|

| (-)-deprenyl | FMO1 | 14.5 | 4.5 |

| (-)-deprenyl | FMO3 | 1.5 | 5.5 |

This table illustrates the percentage of (-)-deprenyl converted to its N-oxide enantiomers after a 30-minute incubation with recombinant human FMO1 and FMO3 enzymes.

Influence of Cytochrome P450 Enzymes on N-Oxidation Pathways

While FMOs are the primary drivers of deprenyl N-oxidation, the influence of cytochrome P450 enzymes cannot be entirely disregarded. CYP enzymes are the main catalysts for the N-dealkylation of selegiline, leading to the formation of metabolites such as desmethylselegiline, methamphetamine, and amphetamine. nih.govresearchgate.net However, some studies suggest a minor role for certain CYP isoforms in N-oxidation. For instance, while SKF 525A, a general inhibitor of CYP450s, does not significantly inhibit selegiline N-oxidation, the possibility of some contribution from specific CYP enzymes under certain conditions remains. nih.gov The predominant pathways for selegiline metabolism are N-dealkylation by CYPs and N-oxidation by FMOs, representing two distinct and significant routes of biotransformation. nih.govsemanticscholar.org

In Vitro and In Vivo Metabolic Profiling and Species Differences

Metabolic profiling of R-(-)-Deprenyl has been conducted in both in vitro and in vivo settings, revealing notable species differences.

In Vitro Studies:

Rat Liver Microsomes: In vitro experiments using rat liver microsomes have been instrumental in confirming the formation of selegiline N-oxide. These studies have demonstrated the NADPH-dependent nature of the reaction and its sensitivity to FMO inhibitors and activators. nih.gov

Human Liver Microsomes: Studies with human liver microsomes have identified several CYP enzymes involved in the N-dealkylation of selegiline, including CYP2B6, CYP2C19, and CYP3A4. nih.gov

In Vivo Studies:

Rats: Following oral administration of a diastereomeric mixture of deprenyl-N-oxides to rats, a significant portion of the dose was excreted unchanged in the urine. However, about 10% of the dose was identified as metabolites resulting from the reduction of the N-oxide back to R-deprenyl, followed by further metabolism through desalkylation and aromatic hydroxylation. nih.gov

Humans: In humans, the metabolism of selegiline is extensive, with the major metabolites being (R)-desmethylselegiline, (R)-methamphetamine, and (R)-amphetamine. labcorp.com Selegiline-N-oxide has also been identified as a metabolite in human urine. poison.org

| Metabolic Pathway | Primary Enzymes | Key Metabolites | Species Observations |

|---|---|---|---|

| N-Oxidation | FMO1, FMO3 | R-(-)-Deprenyl N-Oxide | Confirmed in rats (in vitro) and humans (in vivo). poison.orgnih.gov |

| N-Dealkylation | CYP2B6, CYP2C19, CYP3A4, CYP1A2 | Desmethylselegiline, Methamphetamine, Amphetamine | Major pathway in humans. nih.govlabcorp.com Studied in human and monkey liver microsomes. researchgate.net |

| Ring Hydroxylation | CYP Enzymes | p-hydroxyamphetamine, p-hydroxymethamphetamine | Observed in humans. labcorp.com |

| Beta-Carbon Hydroxylation | CYP Enzymes | Norephedrine, Norpseudoephedrine, Ephedrine, Pseudoephedrine | Observed in humans. labcorp.com |

Stereochemical Aspects and Chiral Characterization

Existence of Stereoisomers and Diastereomers of Deprenyl (B1670267) N-Oxide

R-(-)-Deprenyl possesses one chiral center. The process of N-oxidation, where an oxygen atom is added to the tertiary nitrogen of the deprenyl molecule, creates a new chiral center on this quaternary nitrogen atom. researchgate.net This results in a molecule with two distinct stereocenters.

According to the Le Bel-van't Hoff rule, the maximum number of stereoisomers for a molecule is 2ⁿ, where 'n' is the number of chiral centers. For Deprenyl N-Oxide, with two chiral centers, there is a possibility of 2² = 4 stereoisomers. wikipedia.org These four stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. researchgate.netwikipedia.org The relationship between stereoisomers that are not mirror images is defined as diastereomeric. wikipedia.org Therefore, the N-oxidation of R-(-)-Deprenyl results in the formation of diastereomers. researchgate.net

Stereoselectivity of N-Oxide Formation in Biological Systems

The formation of Deprenyl N-Oxide in biological systems is a stereoselective process, meaning that the different stereoisomers are not formed in equal amounts. researchgate.netnih.gov This stereoselectivity is primarily governed by the enzymes responsible for the N-oxidation reaction.

In humans, this metabolic step is carried out by flavin-containing monooxygenase (FMO) enzymes. researchgate.net Research has shown that different isoforms of FMO exhibit opposite preferences in the formation of the new chiral center at the nitrogen atom. researchgate.net Specifically, FMO1, the extrahepatic form of the enzyme, is more active in the N-oxygenation of deprenyl isomers than FMO3. researchgate.net The stereospecific biotransformation of deprenyl enantiomers and the resulting stereoselectivity of N-oxide formation have been demonstrated in vivo through the analysis of rat urine samples. nih.gov

The following table details the stereoselective formation of Deprenyl N-Oxide enantiomers from the incubation of R-(-)-deprenyl and S-(+)-deprenyl with different recombinant human FMO enzymes.

| Parent Compound | Enzyme | (N)R,(C)R-Deprenyl-N-oxide (% of parent) | (N)S,(C)R-Deprenyl-N-oxide (% of parent) | (N)R,(C)S-Deprenyl-N-oxide (% of parent) | (N)S,(C)S-Deprenyl-N-oxide (% of parent) |

|---|---|---|---|---|---|

| R-(-)-deprenyl | FMO1 | 14.8 | 4.2 | - | - |

| R-(-)-deprenyl | FMO3 | 0.8 | 1.8 | - | - |

| S-(+)-deprenyl | FMO1 | - | - | 15.8 | 11.9 |

| S-(+)-deprenyl | FMO3 | - | - | 1.1 | 3.2 |

Data derived from studies on deprenyl enantiomers' interaction with recombinant human FMO enzymes. researchgate.net

Methodologies for Chiral Separation and Enantiomeric Purity Assessment

Due to the existence of multiple stereoisomers with potentially different pharmacological activities, methodologies for their separation and the assessment of enantiomeric purity are essential. researchgate.netnih.gov Capillary electrophoresis (CE) has proven to be an effective technique for the chiral separation of Deprenyl N-Oxide isomers. researchgate.netnih.gov

This separation is typically achieved by using cyclodextrins (CDs) as chiral selectors in the electrophoresis buffer. researchgate.netnih.gov Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the enantiomers of a compound, leading to differences in their electrophoretic mobility and thus enabling separation.

Several cyclodextrin (B1172386) derivatives have been investigated for the resolution of Deprenyl N-Oxide enantiomers:

Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) : This cyclodextrin is effective for the enantioresolution of deprenyl and its dealkylated metabolites, but it only partly resolves the enantiomers of Deprenyl N-Oxide. nih.gov

Carboxymethyl-β-cyclodextrin (CMBCD) : At a concentration as low as 2 mM, CMBCD can achieve enantiomer separation for Deprenyl N-Oxide and other metabolites. nih.gov

Dual Cyclodextrin System : To overcome issues like co-migration of other metabolites, a dual system containing both DIMEB (e.g., 4 mM) and CMBCD (e.g., 2 mM) has been developed. nih.gov This dual system allows for the simultaneous and successful separation of all Deprenyl N-Oxide stereoisomers and related metabolites. nih.gov

The table below summarizes the effectiveness of different cyclodextrin-based systems in the chiral separation of Deprenyl N-Oxide.

| Chiral Selector System | Effectiveness for Deprenyl N-Oxide Separation | Reference |

|---|---|---|

| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) | Partial resolution of enantiomers | nih.gov |

| Carboxymethyl-β-cyclodextrin (CMBCD) | Capable of enantiomer separation | nih.gov |

| Dual System (DIMEB + CMBCD) | Achieves simultaneous separation of all isomers | nih.gov |

Preclinical Pharmacological and Biochemical Activities: Mechanistic Insights

Investigation of Intrinsic Pharmacological Activity of R-(-)-Deprenyl N-Oxide

Research has demonstrated that R-(-)-Deprenyl N-Oxide can directly influence cellular processes. For instance, it has been identified as an active cell-protective molecule. Studies have shown its cytoprotective effects in various cell culture models, suggesting that it plays a role in the beneficial outcomes observed with selegiline (B1681611) treatment that extend beyond simple enzyme inhibition.

Cellular and Molecular Effects Beyond Monoamine Oxidase-B Inhibition

The pharmacological actions of R-(-)-Deprenyl N-Oxide extend to several cellular and molecular pathways that are not directly related to the inhibition of monoamine oxidase-B. These effects underscore the multifaceted nature of this metabolite and its potential contribution to the therapeutic effects of selegiline.

Influence on Cell-Cell Adhesion Mechanisms

The impact of R-(-)-Deprenyl N-Oxide on cell-cell adhesion presents a complex and somewhat contradictory picture in the existing scientific literature. Some studies have reported that, similar to its parent compound R-(-)-deprenyl, the N-oxide metabolite can induce an increase in cell-cell adhesion. nih.gov This effect was observed in PC12 and NIH3T3 cells at concentrations lower than those required for MAO-B inhibition. nih.gov

Conversely, other research has indicated that R-(-)-Deprenyl N-Oxide exhibits a significant adhesion-blocking effect. semmelweis.hu This study, which examined a range of deprenyl (B1670267) derivatives, found that the oxidation of the tertiary amino group in R-(-)-Deprenyl N-Oxide leads to a molecule that acts as an adhesion inhibitor. semmelweis.hu These divergent findings suggest that the effect of R-(-)-Deprenyl N-Oxide on cell adhesion may be highly dependent on the specific cell type and experimental conditions.

| Study Focus | Cell Lines Used | Observed Effect of R-(-)-Deprenyl N-Oxide | Citation |

|---|---|---|---|

| Investigation of novel effects of R-(-)-deprenyl and its metabolites | PC12 and NIH3T3 | Increased cell-cell adhesion | nih.gov |

| Cell physiological activities of selegiline and its derivatives | Mono Mac 6 (monocyte model) | Significant adhesion blocker effect | semmelweis.hu |

Modulation of Mitotic Activity

Investigations into the effects of R-(-)-Deprenyl N-Oxide on cell division have revealed its potential to modulate mitotic activity. In a study utilizing A-2058 human melanoma cells, R-(-)-Deprenyl N-Oxide was observed to increase the ratio of mitotic cells above the level of the serum-deprived control. researchgate.net This finding suggests that the compound may influence the cell cycle, promoting entry into or progression through mitosis under certain conditions. This effect was noted in the context of its cytoprotective actions against toxicity induced by glutathione (B108866) depletion. researchgate.net

Potential Interactions with Apoptotic Cascades

R-(-)-Deprenyl N-Oxide has demonstrated the ability to interact with and modulate apoptotic (programmed cell death) pathways, which is a key aspect of its neuroprotective potential. Research has shown that this metabolite can mitigate cell loss and decrease the apoptotic ratio in melanoma cells subjected to oxidative stress. researchgate.net

Furthermore, the parent compound, R-(-)-deprenyl, is known to exert anti-apoptotic effects, and it is believed that its metabolites, including the N-oxide, contribute to this activity. nih.govnih.gov The anti-apoptotic actions of R-(-)-deprenyl are complex and appear to involve the induction of new protein synthesis, suggesting a mechanism that goes beyond direct enzyme inhibition. nih.gov R-(-)-deprenyl has been shown to protect against apoptosis induced by various stimuli, including nitric oxide and peroxynitrite. nih.gov

Contribution to Neuroprotective and Neuronal Rescue Effects of Parent Compound

There is a substantial body of evidence suggesting that R-(-)-Deprenyl N-Oxide is an active metabolite that contributes significantly to the neuroprotective and neuronal rescue properties of its parent compound, selegiline. nih.govnih.gov The neuroprotective effects of selegiline are observed at concentrations far too low to cause significant MAO-B inhibition, pointing to the involvement of other mechanisms and active metabolites. nih.gov

Studies have directly demonstrated the cytoprotective effects of R-(-)-Deprenyl N-Oxide. In models of hypoxic injury in PC12 cells and transient brain ischemia in gerbils, R-(-)-Deprenyl N-Oxide treatment significantly diminished cell damage. nih.gov It was found to decrease the frequency of cell death, increase mitochondrial transmembrane potential, and reduce the production of reactive oxygen species in hypoxic PC12 cultures. nih.gov In the in vivo model of transient brain ischemia, there were significantly fewer apoptotic neurons in the hippocampus of gerbils treated with R-(-)-Deprenyl N-Oxide. nih.gov These findings strongly support the role of R-(-)-Deprenyl N-Oxide as an active neuroprotective molecule. nih.gov

| Experimental Model | Key Findings | Citation |

|---|---|---|

| Hypoxic injury in PC12 cells | Significantly decreased frequency of cell death, increased mitochondrial transmembrane potential, and decreased reactive oxygen species production. | nih.gov |

| Transient brain ischemia in gerbils | Significantly fewer apoptotic neurons in the CA2 region of the hippocampus. | nih.gov |

Receptor and Enzyme Interaction Profiles

Detailed information specifically characterizing the receptor and enzyme interaction profiles of R-(-)-Deprenyl N-Oxide is limited in the available scientific literature. Much of the research has focused on the well-established MAO-B inhibitory activity of its parent compound, R-(-)-deprenyl (selegiline).

Selegiline is a potent and irreversible inhibitor of MAO-B, with an IC50 of 51 nM and exhibits high selectivity for MAO-B over MAO-A. medchemexpress.com It is understood that R-(-)-Deprenyl N-Oxide itself does not possess significant MAO-B inhibitory activity. The neuroprotective and other cellular effects of R-(-)-Deprenyl N-Oxide are considered to be independent of this enzyme inhibition. nih.gov

The parent compound, selegiline, has been shown to have other interactions, including inhibition of dopamine (B1211576) reuptake, although this is a less potent effect compared to its MAO-B inhibition. nih.gov The metabolites of selegiline are thought to contribute to its complex pharmacology. nih.gov However, specific binding affinities (Ki values) or inhibitory concentrations (IC50 values) for a wide range of receptors and enzymes for R-(-)-Deprenyl N-Oxide are not well-documented in publicly accessible research. Further investigation is required to fully elucidate the direct molecular targets of this metabolite.

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantitation

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of drug metabolites. nih.govnih.gov These methods offer high sensitivity and selectivity, enabling the identification and quantification of metabolites even at low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous determination of selegiline (B1681611) and its metabolites, including the N-oxide form, in biological samples like urine and plasma. researchgate.netoup.com This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

For instance, a highly sensitive HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method has been developed for the simultaneous determination of selegiline-N-oxide and other metabolites in urine. scilit.com In such methods, the analytes are first separated on an HPLC column and then introduced into the mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. mdpi.com This allows for the accurate quantification of each metabolite, even in the presence of other closely related compounds. oup.com

A sensitive and specific method for the analysis of selegiline and its three principal metabolites, N-desmethylselegiline, methamphetamine, and amphetamine, in human plasma has been developed using HPLC atmospheric pressure chemical ionization (APCI) tandem mass spectrometry. oup.com This validated method demonstrates the robustness of LC-MS/MS for bioanalytical applications. oup.com

Table 1: Example of LC-MS/MS Parameters for Selegiline Metabolite Analysis

| Parameter | Value |

| Chromatography | Reversed-phase HPLC |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to analyte (e.g., 204.1 for R-(-)-Deprenyl N-Oxide [M+H]+) massbank.eu |

| Product Ion (m/z) | Specific to analyte for quantification and confirmation |

This table is illustrative and specific parameters may vary depending on the exact methodology and instrumentation.

High-resolution mass spectrometry (HRMS) offers significant advantages for metabolite profiling by providing highly accurate mass measurements, which aids in the confident identification of unknown metabolites. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can distinguish between molecules with very similar masses, a common challenge in metabolite identification. nih.govnih.gov

HRMS can be used for both targeted and untargeted analysis of metabolites. nih.gov In an untargeted approach, the instrument collects data across a wide mass range, allowing for the retrospective analysis of samples for newly discovered metabolites without the need for re-running the experiment. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its structural elucidation. nih.gov This capability is particularly valuable for identifying novel or unexpected metabolites of R-(-)-deprenyl.

Capillary Electrophoresis for Chiral Analysis and Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral analysis of drugs and their metabolites. nih.gov It offers advantages such as low sample and reagent consumption and the ability to achieve high-resolution separations.

Cyclodextrins (CDs) are widely used as chiral selectors in CE for the separation of enantiomers. nih.govmdpi.com These cyclic oligosaccharides form inclusion complexes with the analytes, and the differential stability of the diastereomeric complexes formed with each enantiomer leads to their separation.

For the chiral separation of deprenyl (B1670267) and its metabolites, including the N-oxide, various cyclodextrin (B1172386) derivatives have been investigated. Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) has been shown to be effective for the enantioresolution of deprenyl and its dealkylated derivatives. nih.gov However, for the complete resolution of the enantiomers of deprenyl-N-oxide, a single cyclodextrin may not be sufficient. nih.gov

To overcome the limitations of single cyclodextrin systems, dual cyclodextrin systems have been successfully employed for the simultaneous separation of complex mixtures of chiral compounds. nih.govnih.gov These systems can enhance enantioseparation selectivity and are applicable to a wide range of analytes. nih.gov

In the case of deprenyl and its metabolites, a dual cyclodextrin system containing both DIMEB and carboxymethyl-β-cyclodextrin (CMBCD) has been shown to achieve the simultaneous separation of the enantiomers of deprenyl, its eight metabolites, and deprenyl-N-oxide. nih.gov This optimized method was successfully applied to the analysis of rat urine samples, demonstrating the stereospecific biotransformation of deprenyl and the stereoselectivity of N-oxide formation. nih.gov The use of a dual CD system can offer advantages in terms of higher enantioresolution and sensitivity. nih.gov

Table 2: Example of a Dual Cyclodextrin System for Chiral CE of Deprenyl Metabolites

| Parameter | Condition | Reference |

| Chiral Selector 1 | 4 mM Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) | nih.gov |

| Chiral Selector 2 | 2 mM Carboxymethyl-β-cyclodextrin (CMBCD) | nih.gov |

| Application | Simultaneous separation of deprenyl and its metabolites, including deprenyl-N-oxide, in rat urine. | nih.gov |

Bioanalytical Challenges and Strategies for N-Oxide Stability

The bioanalysis of N-oxide metabolites presents unique challenges due to their potential instability. researchgate.net N-oxides can be susceptible to in vitro and in vivo reduction back to the parent tertiary amine, which can complicate their accurate quantification. hyphadiscovery.com

Several strategies can be employed to mitigate the instability of N-oxide metabolites during sample collection, processing, storage, and analysis. These include:

pH Control: Maintaining a neutral or near-neutral pH can help to minimize the degradation of N-oxides.

Temperature Control: Storing samples at low temperatures (e.g., -70°C) is crucial to slow down potential degradation reactions.

Avoidance of Antioxidants: Certain antioxidants can promote the reduction of N-oxides and should be avoided.

Use of Stable Isotope-Labeled Internal Standards: A stable isotope-labeled analog of the N-oxide metabolite is the ideal internal standard as it will behave similarly to the analyte during sample preparation and analysis, correcting for any degradation or matrix effects.

Soft Ionization Techniques: Using soft ionization techniques like electrospray ionization (ESI) in LC-MS is preferred as it minimizes in-source fragmentation and conversion of the N-oxide back to the parent drug. researchgate.net

By implementing these strategies, robust and reliable bioanalytical methods can be developed for the accurate quantification of R-(-)-Deprenyl-d3 N-Oxide and other unstable N-oxide metabolites. researchgate.net

Considerations for Sample Preparation and Storage

The integrity of analytical results for R-(-)-Deprenyl and its metabolites, including the N-oxide form, is highly dependent on meticulous sample preparation and appropriate storage conditions. Biological samples such as plasma, urine, and tissue homogenates are complex matrices, and improper handling can lead to degradation of the analytes and inaccurate quantification.

Sample Preparation:

The primary goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances. Common techniques employed for R-(-)-Deprenyl and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analytes, can be directly injected into the LC-MS/MS system or further processed. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the analytes.

Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and concentration of the analytes. It utilizes a solid sorbent to retain the analytes from the sample matrix, which are then eluted with a small volume of an appropriate solvent. This technique is particularly useful for complex matrices or when low detection limits are required. faa.gov

Storage:

Proper storage of biological samples is essential to prevent the degradation of R-(-)-Deprenyl and its metabolites. Key considerations include:

Temperature: Samples should generally be stored at low temperatures, typically -20°C or -80°C, to minimize enzymatic activity and chemical degradation. oup.com

Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to the degradation of some compounds. Aliquoting samples into smaller volumes for single use is a recommended practice. oup.com

Light Exposure: Some compounds are sensitive to light and can degrade upon exposure. Storing samples in amber-colored tubes or in the dark can mitigate this issue.

Below is an interactive data table summarizing the stability of selegiline and its metabolites under various storage conditions as reported in a validation study. oup.com

| Analyte | Storage Condition | Duration | Stability |

| Selegiline | Room Temperature (in extracted plasma) | 70 hours | Stable |

| Selegiline | -20°C (in extracted plasma) | 7 days | Stable |

| N-Desmethylselegiline | Room Temperature (in extracted plasma) | 70 hours | Stable |

| N-Desmethylselegiline | -20°C (in extracted plasma) | 7 days | Stable |

| Methamphetamine | Room Temperature (in extracted plasma) | 70 hours | Stable |

| Methamphetamine | -20°C (in extracted plasma) | 7 days | Stable |

| Amphetamine | Room Temperature (in extracted plasma) | 70 hours | Stable |

| Amphetamine | -20°C (in extracted plasma) | 7 days | Stable |

Role of Stable Isotope-Labeled Internal Standards in Method Robustness

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative bioanalytical methods, particularly in LC-MS/MS. wisdomlib.org this compound serves as an ideal SIL-IS for the quantification of the corresponding unlabeled metabolite, R-(-)-Deprenyl N-oxide.

Principle of Stable Isotope Dilution:

The principle behind using a SIL-IS is that it behaves chemically and physically almost identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. lcms.cz Because the SIL-IS is labeled with stable isotopes (in this case, deuterium), it has a different mass-to-charge ratio (m/z) from the unlabeled analyte, allowing the mass spectrometer to distinguish between the two.

Enhancing Method Robustness:

This compound, when added to a biological sample at a known concentration at the beginning of the sample preparation process, can correct for variability and potential errors that may occur at various stages:

Extraction Efficiency: Any loss of the analyte during sample preparation steps like LLE or SPE will be mirrored by a proportional loss of the SIL-IS. The ratio of the analyte to the SIL-IS will therefore remain constant, ensuring accurate quantification.

Matrix Effects: Biological matrices can contain endogenous components that either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these effects are effectively normalized. lcms.cz

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume variations or changes in detector response, will affect both the analyte and the SIL-IS equally, and thus the ratio will remain unaffected.

The following table illustrates the key properties of a desirable stable isotope-labeled internal standard like this compound.

| Property | Description | Importance for Method Robustness |

| Chemical Identity | Identical chemical structure to the analyte, with the exception of isotopic labeling. | Ensures similar behavior during extraction, chromatography, and ionization. |

| Mass Difference | Sufficient mass difference (typically ≥ 3 Da) from the analyte to prevent isotopic crosstalk. | Allows for clear differentiation and independent measurement by the mass spectrometer. |

| Co-elution | Elutes at the same retention time as the analyte in the chromatographic system. | Ensures that both the analyte and the internal standard experience the same matrix effects at the same time. |

| Isotopic Purity | High degree of isotopic enrichment to minimize the contribution of the unlabeled form in the internal standard solution. | Prevents overestimation of the analyte concentration. |

| Stability | Stable throughout the sample preparation and analysis process, with no isotopic exchange. | Guarantees that the labeled standard accurately reflects the behavior of the analyte. |

Synthesis and Isotopic Labeling Strategies for Research Applications

Chemical Synthesis of R-(-)-Deprenyl-d3 N-Oxide

The synthesis of this compound is a multi-step process that involves the strategic introduction of a deuterium-labeled methyl group and subsequent oxidation of the tertiary amine. While a direct, single-publication protocol for this specific molecule is not detailed, its synthesis can be inferred from established chemical methodologies for related compounds. The process generally begins with a suitable precursor, followed by deuteromethylation, N-propargylation, and finally, N-oxidation.

A common pathway starts with (R)-(-)-amphetamine. The synthesis proceeds through two key transformations:

N-propargylation: The primary amine of (R)-(-)-amphetamine is reacted with propargyl bromide or a similar propargylating agent to introduce the propargyl group, yielding (R)-(-)-N-(2-phenyl-1-methylethyl)prop-2-yn-1-amine, also known as (R)-desmethylselegiline.

Reductive N-methylation with a Deuterated Source: The secondary amine is then methylated using a deuterium (B1214612) source. A common method is reductive amination using deuterated formaldehyde (B43269) (CD₂O) or paraformaldehyde-(D)₂ and a reducing agent. Alternatively, methylation can be achieved with a deuterated methylating agent like methyl-d3 iodide (CD₃I). This step is crucial for incorporating the stable isotope label, resulting in R-(-)-Deprenyl-d3.

The final step is the oxidation of the tertiary amine to the corresponding N-oxide. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). liverpool.ac.uk The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxide, forming the N-O bond and yielding the final product, this compound. The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry is retained and to achieve high purity.

Deuterium Labeling (d3) as a Tracer in Metabolic Studies

Deuterium labeling is a powerful technique used to trace the metabolic fate of drugs and other xenobiotics within a biological system. clearsynth.com In the case of R-(-)-Deprenyl (also known as selegiline), introducing a stable isotope label, such as three deuterium atoms on the N-methyl group (d3), creates a molecule that is chemically and pharmacologically identical to the parent compound but physically distinguishable by its increased mass. chem-station.com This mass difference allows researchers to track the compound and its metabolic products using mass spectrometry.

When R-(-)-Deprenyl-d3 is administered, it follows the same metabolic pathways as the non-labeled drug. The primary metabolic routes for selegiline (B1681611) include N-dealkylation and N-oxidation. researchgate.netnih.gov The major metabolites are (R)-desmethylselegiline (DMS), (R)-methamphetamine, and (R)-amphetamine. researchgate.netnih.govwikipedia.orgnih.gov The formation of selegiline N-oxide is also a known metabolic pathway. researchgate.net

Using a d3-labeled parent compound, each metabolite that retains the N-methyl-d3 group will exhibit a mass increase of 3 atomic mass units (amu) compared to its non-labeled version. Conversely, metabolites formed through the removal of this group, such as (R)-desmethylselegiline, will not show this mass shift, confirming the metabolic step. This strategy allows for unambiguous identification and quantification of metabolites in complex biological matrices like plasma and urine. nih.gov It provides valuable insights into how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com

Table 1: Expected Mass Shifts of R-(-)-Deprenyl-d3 Metabolites

This interactive table shows the primary metabolites of R-(-)-Deprenyl and the expected mass difference when the parent compound is labeled with three deuterium atoms (d3) on the N-methyl group.

| Metabolite Name | Structure Retains d3-Methyl Group? | Expected Mass Shift (vs. Unlabeled) |

| This compound | Yes | +3 amu |

| (R)-Methamphetamine-d3 | Yes | +3 amu |

| (R)-Desmethylselegiline | No | 0 amu |

| (R)-Amphetamine | No | 0 amu |

Application of Kinetic Isotope Effects in Understanding Metabolic Pathways

The substitution of hydrogen with its heavier isotope, deuterium, forms a carbon-deuterium (C-D) bond that is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. This phenomenon gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed if the breaking of this bond is the rate-determining step. chem-station.com The KIE has been effectively utilized to investigate the metabolic pathways of deprenyl (B1670267). nih.gov

The primary mechanism of action for deprenyl is the inhibition of monoamine oxidase B (MAO-B). This process involves the enzyme-catalyzed oxidation at the carbon atom adjacent to the nitrogen. nih.gov By replacing the hydrogens on this carbon with deuterium, researchers have demonstrated a significant slowing of the metabolic reaction. nih.gov This slowing of the reaction rate provides direct evidence that the cleavage of the C-H bond is a critical, rate-limiting step in the metabolic activation and binding of deprenyl to MAO-B.

Studies using positron emission tomography (PET) with deuterium-substituted L-deprenyl ([¹¹C]L-deprenyl-D2) have provided quantitative data on this effect. The key findings from such research are summarized below.

Table 2: Research Findings on Kinetic Isotope Effects in Deprenyl Metabolism

This interactive table presents findings from a comparative PET study on human subjects using standard [¹¹C]L-deprenyl and its deuterium-substituted counterpart, highlighting the impact of the kinetic isotope effect.

| Parameter | [¹¹C]L-Deprenyl (Standard) | [¹¹C]L-Deprenyl-D2 (Deuterated) | Conclusion |

| Plasma-to-Tissue Transport (K1) | No significant difference | No significant difference | Deuterium substitution does not affect the initial transport of the tracer into the brain. nih.gov |

| Rate of Tracer Trapping (Metabolism) | High | Significantly Reduced | The KIE slows down the rate of MAO-B-mediated metabolism and trapping in all brain regions. nih.govnih.gov |

| Tracer Washout from Brain | Minimal; concentration remains constant after peak. nih.gov | Initial washout observed, followed by a lower plateau. nih.gov | The slower reaction rate allows more of the unmetabolized tracer to exit the tissue. nih.gov |

| Sensitivity to MAO-B Concentration | Reduced in high-enzyme regions | Improved | By slowing the trapping rate, the deuterated tracer becomes more sensitive to variations in MAO-B enzyme levels. nih.gov |

These findings demonstrate that the KIE is not just a theoretical concept but a practical tool. By using deuterium labeling, researchers can modulate reaction rates to better understand enzymatic mechanisms and improve the sensitivity of diagnostic imaging agents. nih.govnih.gov

Utilization as a Reference Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly in methods involving liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results. scispace.comnih.gov this compound serves as an ideal internal standard for the quantification of its non-labeled analogue, R-(-)-Deprenyl N-Oxide, in biological samples.

An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls before processing. Its purpose is to correct for the variability inherent in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. scispace.com

A SIL internal standard is the preferred choice because its physicochemical properties are nearly identical to those of the analyte being measured (the "analyte"). nih.gov this compound and its non-labeled counterpart exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency. However, due to the three-dalton mass difference, they are easily distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the internal standard's response, any loss or variation during sample handling is normalized, leading to highly reliable quantification.

Table 3: Properties of this compound as an Internal Standard

This interactive table outlines the key characteristics that make this compound an excellent internal standard for the bioanalysis of R-(-)-Deprenyl N-Oxide.

| Property | Rationale for an Ideal Internal Standard | How this compound Fulfills the Role |

| Chemical Similarity | Should behave identically to the analyte during sample preparation (e.g., extraction, evaporation). | As a SIL analogue, its chemical behavior is virtually identical to the non-labeled analyte. nih.gov |

| Co-elution | Should elute at the same time as the analyte in chromatography to experience the same matrix effects. | Deuterium substitution causes a negligible shift in retention time, ensuring co-elution. |

| Mass Distinguishability | Must be clearly distinguishable from the analyte by the detector. | The +3 amu mass difference allows for clear separation and independent detection by the mass spectrometer. |

| Absence in Samples | Should not be naturally present in the biological samples being tested. | This compound is a synthetic compound and will not be endogenously present. |

| Stability | Must not degrade during sample processing and storage. | The N-oxide and the C-D bonds are stable under typical bioanalytical conditions. |

Future Directions and Emerging Research Avenues

Elucidation of Detailed Signaling Pathways Mediated by R-(-)-Deprenyl N-Oxide

While the neuroprotective effects of selegiline (B1681611) are well-documented, they are not solely attributable to MAO-B inhibition. researchgate.net Evidence suggests that its metabolites contribute significantly to these properties. nih.govresearchgate.net Specifically, Deprenyl-N-oxide (DNO) has been shown to be a cytoprotective molecule in its own right. Studies have demonstrated that DNO treatment can significantly decrease cell death after hypoxic injury, increase mitochondrial transmembrane potential, and reduce the production of reactive oxygen species (ROS). medscape.com

Future research must therefore focus on delineating the exact molecular pathways modulated by R-(-)-Deprenyl N-Oxide, independent of the parent drug. Key research questions include:

Anti-Apoptotic Mechanisms: Selegiline is known to induce the expression of anti-apoptotic proteins like Bcl-2 and activate survival pathways such as the Trk/PI3K/CREB signal pathway. nih.govresearchgate.net A critical future direction is to investigate whether R-(-)-Deprenyl N-Oxide is a primary driver of these effects and to map its specific interactions within the apoptosis cascade.

Neurotrophic Factor Induction: The induction of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) is another MAO-B independent effect of selegiline. researchgate.net Research should aim to quantify the direct impact of the N-oxide metabolite on the expression and signaling of these crucial neuroprotective proteins.

Novel Target Interactions: Recent studies have identified new targets for selegiline, such as the protein disulfide isomerase (PDI) family, where inhibition can prevent ER stress-induced apoptosis. nih.gov It is vital to determine if R-(-)-Deprenyl N-Oxide shares this affinity for PDI or interacts with other novel targets, such as the trace amine-associated receptor 1 (TAAR1), which has also been implicated in selegiline's mechanism. nih.gov

Elucidating these pathways will clarify whether R-(-)-Deprenyl N-Oxide is simply a metabolite or a key effector molecule responsible for a significant portion of selegiline's therapeutic, neuroprotective profile.

Advanced Computational Modeling and Molecular Dynamics Simulations

Computational methods have become indispensable in pharmacology for predicting molecular interactions and understanding drug behavior. For selegiline and other MAO-B inhibitors, computational docking studies have been used to analyze binding affinities and interactions with the active site of the MAO-B enzyme. nih.govwikipedia.org Furthermore, pharmacokinetic (PK) models have been developed to simulate the metabolic conversion of selegiline into its primary metabolites. nih.gov

However, these are largely static or systemic models. The next frontier is the application of advanced computational techniques to study the specific properties of R-(-)-Deprenyl N-Oxide at an atomistic level.

Molecular Dynamics (MD) Simulations: Future research should employ MD simulations to understand the dynamic behavior of R-(-)-Deprenyl N-Oxide. nih.gov These simulations can model how the N-oxide interacts with target proteins, like MAO-B or PDI, over time, revealing conformational changes and the stability of binding pockets. This would provide insights beyond the static snapshots offered by current docking studies.

Quantum Mechanics/Molecular Mechanics (QM/MM): To understand the potential for R-(-)-Deprenyl N-Oxide to be metabolically converted back to R-(-)-Deprenyl or to interact with enzymatic cofactors, hybrid QM/MM simulations could be used. This approach would allow for a highly detailed electronic-level investigation of potential chemical reactions within the complex environment of a protein's active site.

Predictive ADME Modeling: Advanced in silico models can be developed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of R-(-)-Deprenyl N-Oxide itself. psychscenehub.com This would help in understanding its ability to cross the blood-brain barrier, its stability, and its potential to engage with targets in the central nervous system.

| Computational Method | Research Goal | Potential Outcome |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Analyze the dynamic interaction and binding stability with target proteins (e.g., MAO-B, PDI). | Elucidation of binding kinetics and allosteric effects not visible in static docking. |

| QM/MM Simulations | Investigate potential for metabolic retro-conversion or covalent interactions. | Understanding of chemical reactivity and metabolic fate at the quantum level. |

| Predictive ADME Modeling | Forecast blood-brain barrier penetration, metabolic stability, and transporter affinity. | Informed hypotheses about the metabolite's bioavailability and CNS activity. |

These advanced simulations will be crucial for building a comprehensive model of the metabolite's behavior, guiding further experimental validation.

Development of Novel Analytical Techniques for In Situ Monitoring

Current analytical methods for selegiline and its metabolites, including the N-oxide, rely on well-established but ex vivo techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). researchgate.netnih.gov These methods are highly sensitive and specific, providing precise quantification in samples like plasma and urine. researchgate.net The use of deuterated internal standards, such as R-(-)-Deprenyl-d3 N-Oxide, is critical in these assays to correct for matrix effects and ensure analytical accuracy. medscape.comnih.gov

While essential, these techniques only provide snapshots of metabolite concentrations at discrete time points and require invasive sampling. A significant future research avenue is the development of novel analytical tools for the in situ and real-time monitoring of R-(-)-Deprenyl N-Oxide in biological systems.

Biosensor Development: Engineering selective biosensors, potentially based on electrochemical or optical principles, could enable continuous monitoring of the N-oxide metabolite in specific tissues, such as the brain. This would provide unprecedented temporal resolution of its pharmacokinetic and pharmacodynamic profile.

Advanced Imaging Probes: The design of novel positron emission tomography (PET) or magnetic resonance spectroscopy (MRS) probes targeted to R-(-)-Deprenyl N-Oxide could allow for non-invasive, spatio-temporal mapping of its distribution and target engagement within the living brain.

Microdialysis Coupling: Advancing the coupling of microdialysis sampling with highly sensitive online mass spectrometry could allow for near real-time monitoring of extracellular levels of the N-oxide metabolite in specific brain regions of preclinical models.

| Technique | Measurement Type | Key Advantage | Limitation / Future Goal |

|---|---|---|---|

| HPLC-MS/MS with Deuterated Standards | Ex vivo, Quantitative | High sensitivity and specificity for plasma/urine. researchgate.net | Provides only discrete time points; invasive sampling. |

| Novel Biosensors | In situ, Real-time | Continuous monitoring in target tissue. | Development of highly selective recognition elements. |

| Targeted Imaging Probes (PET/MRS) | In vivo, Spatio-temporal | Non-invasive mapping of distribution and target binding. | Synthesis of probes with high affinity and specificity. |

These innovative techniques would represent a paradigm shift from static to dynamic measurements, providing a much deeper understanding of the metabolite's role in real-time.

Comparative Metabolomics and Pharmacometabolomics Studies

The metabolism of selegiline is extensive, involving pathways of N-dealkylation and hydroxylation that produce numerous metabolites, including (R)-methamphetamine, (R)-amphetamine, and (R)-desmethylselegiline, in addition to the N-oxide. nih.govnih.gov Metabolomics, the large-scale study of small molecules, provides a powerful tool to capture a comprehensive "fingerprint" of these metabolic processes.

Future research should leverage metabolomics to understand the broader systemic impact of selegiline treatment and the specific contribution of the N-oxide metabolite.

Comparative Metabolomics: A key area of investigation is the direct comparison of the metabolic profiles induced by selegiline versus other MAO-B inhibitors, such as rasagiline. nih.govrasagiline.com Rasagiline is metabolized to aminoindan, which is not amphetamine-like. rasagiline.com Comparative metabolomics could identify unique metabolic signatures associated with selegiline treatment that may be linked to the formation of R-(-)-Deprenyl N-Oxide and other metabolites, potentially explaining differences in their clinical profiles.

Pharmacometabolomics: This emerging field combines metabolomics with pharmacokinetic and pharmacodynamic data. Future studies could correlate individual variations in the metabolic fingerprint—specifically the ratio of R-(-)-Deprenyl N-Oxide to other metabolites—with clinical outcomes or neuroprotective efficacy. This could lead to the identification of metabolic biomarkers that predict a patient's response to selegiline therapy.

Pathway Analysis: By identifying all metabolites that are significantly altered following selegiline administration, advanced pathway analysis can be used to map the broader biochemical pathways affected. This could reveal unexpected effects on pathways related to energy metabolism, oxidative stress, or lipid signaling that are modulated by selegiline's metabolic profile as a whole, with the N-oxide as a potentially key node.

These studies will place the role of R-(-)-Deprenyl N-Oxide within the complete context of selegiline's metabolic fate, potentially leading to personalized therapeutic strategies and a more profound understanding of its mechanism of action.

Q & A

Q. What methodological strategies ensure high isotopic purity during the synthesis of R-(-)-Deprenyl-d3 N-Oxide?

Synthesis of deuterated compounds like This compound requires precise isotopic labeling. Key steps include:

- Deuterium incorporation : Use of deuterated reagents (e.g., D₂O, deuterated alkyl halides) during synthesis to ensure isotopic enrichment at specific positions .

- Purification : Column chromatography (e.g., silica gel or flash chromatography) to isolate intermediates and final products, as demonstrated in analogous N-oxide syntheses .

- Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and deuterium distribution via ¹H/²H NMR. For example, NMR analysis of similar compounds showed <5% protium contamination .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

Robust quantification requires:

- Sample preparation : Solid-phase extraction (SPE) to minimize matrix interference, as validated for N-oxides in plant materials .

- Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with a C18 column for separation efficiency .

- Detection : Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitivity (LLOQ ≤10 µg/kg) . Calibration curves (r² >0.99) should use deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) models evaluate the mutagenic potential of this compound?

Mutagenicity assessment involves:

- SAR fingerprinting : Substructural analysis of aromatic N-oxides to identify mutagenic alerts. For instance, benzo[c][1,2,5]oxadiazole 1-oxide subclasses are flagged due to DNA-reactive properties .

- Data integration : Cross-referencing public (e.g., PubChem) and proprietary databases to validate alerts. Proprietary pharmaceutical data often reveal non-mutagenic N-oxides, necessitating subclass-specific analysis .

- Computational tools : Use expert-rule-based models (e.g., Leadscope) to refine predictions, downgrading general N-oxide alerts while retaining subclass-specific warnings .

Q. What experimental designs resolve contradictions in transporter-independent uptake mechanisms of this compound?

Conflicting data on transporter dependence (e.g., OCT1-independent transport) can be addressed via:

- In vitro models : Compare uptake in OCT1-expressing HEK293 cells vs. OCT1-deficient hepatocellular carcinoma cells (HepG2, Huh7). For sorafenib N-oxide, OCT1 overexpression did not alter cellular accumulation, suggesting alternative transporters .

- In vivo validation : Use Oct1-knockout mice to assess plasma and hepatic concentrations. If unchanged (as in sorafenib studies), confirm via kinetic modeling or siRNA knockdown of candidate transporters .

Q. How should researchers validate the metabolic stability of this compound in preclinical models?

Methodological rigor includes:

- Isotope tracing : Use deuterated analogs to track metabolic pathways (e.g., N-oxide reduction or demethylation) via LC-MS/MS .

- Enzyme inhibition assays : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify major metabolizing enzymes. Include controls with non-deuterated Deprenyl to assess isotope effects .

- Species comparison : Test liver microsomes from rodents vs. humans to predict interspecies metabolic differences .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound pharmacokinetic (PK) studies?

- Mixed-effects modeling : Account for inter-individual variability in PK parameters (e.g., AUC, Cₘₐₓ) using tools like NONMEM .

- Power analysis : Predefine sample sizes (e.g., n ≥6 per group) to detect ≥30% differences in bioavailability with 80% power .

- Data transparency : Publish raw chromatograms and spectral data to enable independent verification of metabolite identification .

Q. How can conflicting mutagenicity data for N-oxide derivatives be reconciled?

- Meta-analysis : Aggregate data from public (e.g., EPA ToxCast) and proprietary sources to identify trends. For example, only 15% of aromatic N-oxides in pharmaceutical datasets showed mutagenicity, necessitating subclass-specific analysis .

- Dose-response studies : Test compounds at clinically relevant concentrations (e.g., µM range) rather than maximum tolerated doses to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.